molecular formula C20H15Cl2NO4S B2958318 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 735322-68-6

3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2958318
CAS No.: 735322-68-6
M. Wt: 436.3
InChI Key: VWALOHMLLBRUSX-UHFFFAOYSA-N
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Description

3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is a complex organic compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol This compound is characterized by its benzyl, chlorophenyl, and sulfamoyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzylamine followed by coupling with 4-chlorobenzoic acid under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and chlorobenzoic acid derivatives. Examples are:

  • 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
  • 4-Chlorobenzenesulfonamide
  • 2-Chlorobenzoic acid

Uniqueness

What sets 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .

Properties

IUPAC Name

3-[benzyl-(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-16-8-4-5-9-18(16)23(13-14-6-2-1-3-7-14)28(26,27)19-12-15(20(24)25)10-11-17(19)22/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWALOHMLLBRUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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